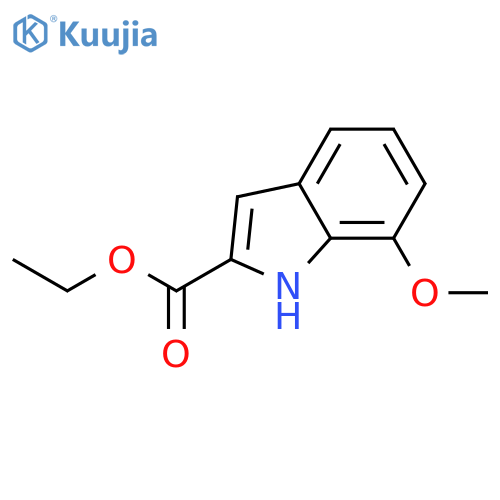

Cas no 20538-12-9 (ethyl 7-methoxy-1H-indole-2-carboxylate)

20538-12-9 structure

商品名:ethyl 7-methoxy-1H-indole-2-carboxylate

CAS番号:20538-12-9

MF:C12H13NO3

メガワット:219.236523389816

MDL:MFCD03084745

CID:1398279

PubChem ID:1235154

ethyl 7-methoxy-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-2-carboxylic acid, 7-methoxy-, ethyl ester

- ethyl 7-methoxy-1H-indole-2-carboxylate

- 7-Methoxy-1H-indole-2-carboxylic acid ethyl ester

- SCHEMBL3276252

- BRDVNJZQPSSLMK-UHFFFAOYSA-N

- F15943

- DB-108970

- DTXSID10361230

- MFCD03084745

- SY317913

- CS-0199680

- 20538-12-9

- Ethyl7-methoxy-1H-indole-2-carboxylate

- BS-51482

- AKOS015998537

- AP-283/40634166

-

- MDL: MFCD03084745

- インチ: InChI=1S/C12H13NO3/c1-3-16-12(14)9-7-8-5-4-6-10(15-2)11(8)13-9/h4-7,13H,3H2,1-2H3

- InChIKey: BRDVNJZQPSSLMK-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OC

計算された属性

- せいみつぶんしりょう: 219.08959

- どういたいしつりょう: 219.09

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 51.3A^2

じっけんとくせい

- 密度みつど: 1.216

- ゆうかいてん: 114-115 ºC

- PSA: 51.32

ethyl 7-methoxy-1H-indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM133226-5g |

ethyl 7-methoxy-1H-indole-2-carboxylate |

20538-12-9 | 95%+ | 5g |

$706 | 2021-08-05 | |

| Chemenu | CM133226-25g |

ethyl 7-methoxy-1H-indole-2-carboxylate |

20538-12-9 | 95%+ | 25g |

$1772 | 2021-08-05 | |

| Chemenu | CM133226-250mg |

ethyl 7-methoxy-1H-indole-2-carboxylate |

20538-12-9 | 95%+ | 250mg |

$*** | 2023-03-31 | |

| eNovation Chemicals LLC | Y1219077-10G |

ethyl 7-methoxy-1H-indole-2-carboxylate |

20538-12-9 | 97% | 10g |

$1185 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1219077-250mg |

ethyl 7-methoxy-1H-indole-2-carboxylate |

20538-12-9 | 97% | 250mg |

$125 | 2025-02-19 | |

| Ambeed | A769208-250mg |

Ethyl 7-methoxy-1H-indole-2-carboxylate |

20538-12-9 | 97% | 250mg |

$88.0 | 2024-07-28 | |

| abcr | AB543496-1g |

Ethyl 7-methoxy-1H-indole-2-carboxylate; . |

20538-12-9 | 1g |

€381.50 | 2025-03-19 | ||

| Aaron | AR002AR5-100mg |

1H-Indole-2-carboxylic acid, 7-methoxy-, ethyl ester |

20538-12-9 | 97% | 100mg |

$46.00 | 2025-02-11 | |

| Aaron | AR002AR5-1g |

1H-Indole-2-carboxylic acid, 7-methoxy-, ethyl ester |

20538-12-9 | 97% | 1g |

$186.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0565-25g |

ethyl 7-methoxy-1H-indole-2-carboxylate |

20538-12-9 | 97% | 25g |

¥14509.0 | 2024-04-22 |

ethyl 7-methoxy-1H-indole-2-carboxylate 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

20538-12-9 (ethyl 7-methoxy-1H-indole-2-carboxylate) 関連製品

- 4792-58-9(ethyl 5-methoxy-1H-indole-2-carboxylate)

- 67929-86-6(Methyl 5-Methoxy-1H-indole-2-carboxylate)

- 15050-04-1(Ethyl 6-methoxy-1H-indole-2-carboxylate)

- 16382-17-5(Ethyl 5-ethoxy-1H-indole-2-carboxylate)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20538-12-9)ethyl 7-methoxy-1H-indole-2-carboxylate

清らかである:99%/99%

はかる:418g/1g

価格 ($):166.0/192.0